molecular formula C8H10N2O2 B3040663 Methyl 3-(pyrimidin-5-yl)propanoate CAS No. 224776-16-3

Methyl 3-(pyrimidin-5-yl)propanoate

Cat. No. B3040663
CAS RN: 224776-16-3
M. Wt: 166.18 g/mol
InChI Key: IETPBWLTYJTNJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidin-5-yl derivatives has been reported in various studies. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-(pyrimidin-5-yl)propanoate and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Yao et al. (2013) synthesized two uracil derivatives and characterized them using X-ray diffraction, revealing unique crystalline structures and thermal stabilities. These compounds showed potential for DNA interaction through electrostatic binding, as indicated by their UV spectra (Yao et al., 2013). Similarly, Flores et al. (2013) reported the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, demonstrating the diverse synthetic potential of these compounds (Flores et al., 2013).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of this compound have shown promise. For example, Coleman et al. (2004) identified potent αvβ3 receptor antagonists derived from this compound, which demonstrated potential in the treatment of osteoporosis (Coleman et al., 2004). Another study by Kamiński et al. (2016) synthesized hybrid molecules from this compound derivatives for potential anticonvulsant and antinociceptive activities (Kamiński et al., 2016).

Material Science and Chemistry

In material science, derivatives of this compound have been utilized in the synthesis of novel compounds. For instance, Klein et al. (2014) prepared compounds with selective coordination to zinc(II), indicating their potential in material science applications (Klein et al., 2014). Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with demonstrated antibacterial activity, highlighting its potential in developing new antimicrobial agents (Lahmidi et al., 2019).

properties

IUPAC Name

methyl 3-pyrimidin-5-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETPBWLTYJTNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308308
Record name Methyl 5-pyrimidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

224776-16-3
Record name Methyl 5-pyrimidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224776-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-pyrimidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl (2E)-3-(5-pyrimidinyl)-2-propenoate (19.2 g, 117 mmol) and Pd/C (2 g, 1.879 mmol) in methanol (100 mL) was stirred under H2 at 50° C. overnight. The mixture was filtered through a pad of celite and concentrated to give the crude title compound as yellow oil (18 g, 55.6% yield). LCMS: rt=1.11 min, [M+H+]=167
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
55.6%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(5-pyrimidyl)acrylate (85 g) in glacial acetic acid was added 10% palladium on charcoal (11.3 g) and ammonium formate (74.2 g) under argon. The mixture was heated at 110° C. for 20 min, cooled and the solvent removed in vacuo. The resulting oil was dissolved in dichloromethane (1.5 L) and washed with saturated sodium bicarbonate (750 ml). The aqueous layer was extracted with further dichloromethane (200 ml), the organic layers were combined and dried over magnesium sulfate. Removal of the solvent under reduced pressure gave an oil. This was distilled under reduced pressure to give methyl 3-(5-pyrimidyl)propionate (26 g). 1H-NMR (CDCl3) δ 2.69(2H, t), 2.97(2H, t), 3.70(3H, s), 8.65(2H, s) and 9.12(1H, s).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
74.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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